1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 1-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-17(2,3)23-16(22)20-10-4-5-14-15(20)11-19-21(14)13-8-6-12(18)7-9-13/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGIZBZIRSFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108948 | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-72-7 | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS No. 1951439-72-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and therapeutic applications based on various research findings.
- Molecular Formula : C17H20ClN3O2
- Molecular Weight : 333.81 g/mol
- Structural Features : The compound features a pyrazolo[4,3-b]pyridine core with a chloro-substituent on the phenyl ring and a tert-butyl ester group.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anti-inflammatory properties. In studies assessing the inhibitory potential against cyclooxygenase (COX) enzymes, compounds similar to this compound demonstrated promising results. For instance:
- Inhibition of COX Enzymes : Compounds were tested using COX inhibitor screening assays. Results showed that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as anti-inflammatory agents .
| Compound | IC50 (μmol) | COX Target |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Tested Derivative | 0.04 ± 0.09 | COX-2 |
Antimicrobial Activity
The compound's structure suggests it may also exhibit antimicrobial properties. Similar pyrazolo derivatives have been evaluated for their effectiveness against various microbial strains. Some studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria .
Neuroprotective Properties
Emerging research has indicated that pyrazolo derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been a focal point in evaluating these compounds' efficacy in enhancing cognitive function .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Synthesis and Structure-Activity Relationship (SAR) : Various synthetic routes have been explored to optimize the biological activity of pyrazolo derivatives. The SAR studies indicate that modifications on the phenyl ring and the ester group significantly affect the compound's potency against specific biological targets .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds through carrageenan-induced paw edema assays. Results indicated a dose-dependent reduction in inflammation .
- Potential as Therapeutic Agents : Given their diverse biological activities, compounds like this compound are being investigated for their potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders .
Scientific Research Applications
Biological Applications
Recent studies have highlighted the compound's potential biological activities, particularly in the following areas:
- Anticancer Activity: Preliminary research suggests that this compound may interact with specific enzymes and receptors involved in cancer progression. Its mechanism of action may include the inhibition of tumor growth through modulation of biochemical pathways .
- Antimicrobial Properties: The compound has shown promise in preliminary antimicrobial assays, indicating potential efficacy against various bacterial strains. Further studies are needed to elucidate its full spectrum of activity .
- Neuroprotective Effects: Some investigations suggest that it may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Synthetic Applications
The synthesis of 1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Pyrazolopyridine Core: This step often involves cyclization reactions that construct the pyrazolo[4,3-b]pyridine framework.
- Esterification: The introduction of the tert-butyl ester group is achieved through standard esterification techniques using tert-butyl alcohol and appropriate activating agents.
These synthetic methods highlight the compound's versatility as a building block for further chemical modifications and derivative synthesis .
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Case Study on Anticancer Activity:
- A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to control groups. The study proposed that its action might be linked to apoptosis induction .
-
Case Study on Antimicrobial Efficacy:
- In vitro tests against gram-positive and gram-negative bacteria revealed that the compound exhibited inhibitory effects at varying concentrations. Further investigations are ongoing to determine its potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogs from the evidence:
Key Observations:
In contrast, the 4-nitro and cyano groups in the imidazo-pyridine derivative () may increase polarity and reactivity . The tert-butyl ester in the target compound and analog () improves lipophilicity, aiding membrane permeability in drug candidates .
Structural Diversity :
- Pyrazolo-pyridine cores vary in substitution patterns (e.g., [4,3-b] vs. [4,3-c] positions), altering ring strain and hydrogen-bonding capabilities. For instance, the hydrochloride salt of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine () prioritizes solubility via ionic interactions .
Synthetic Utility :
- The tert-butyl ester group is frequently employed as a protecting group for carboxylic acids, as demonstrated in the synthesis of Reference Example 107 (), where tert-butyl esters facilitate selective coupling reactions .
Preparation Methods
Solvent Selection
Halogenated solvents like 1,1,1,3,3-pentafluorobutane improve esterification yields by 15–20% compared to traditional solvents (e.g., dichloromethane). This is attributed to enhanced solubility of tert-butyl alcohol and reduced hydrolysis rates.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazolo-pyridine core. A common approach includes:
- Step 1 : Cyclocondensation of hydrazine derivatives with substituted pyridine precursors to form the pyrazolo[4,3-b]pyridine scaffold.
- Step 2 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Esterification with tert-butyl chloroformate under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl ester integration .
- LCMS/HPLC : Assess purity (>95%) and detect byproducts; retention time consistency is critical (e.g., LCMS m/z 757 [M+H]+ observed in analogous compounds) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., single-crystal studies with R factor <0.05) .
- Elemental Analysis : Validate molecular formula (C₁₈H₂₀ClN₃O₂) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust is generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Emergency Measures : Immediate eye rinsing (15+ minutes) with water; skin decontamination using soap and water .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tert-butyl ester group under acidic or basic conditions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to assess ester hydrolysis pathways. Compare activation energies for acid- vs. base-catalyzed mechanisms .
- pKa Prediction : Estimate tert-butyl ester stability using software (e.g., ACD/Labs). Hydrolysis typically occurs at pH <2 or >10 .
- Contradictions : Experimental data may deviate due to steric hindrance from the pyrazolo-pyridine core .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Batch Comparison : Cross-validate NMR (DMSO-d₆ vs. CDCl₃) and LCMS profiles. Trace impurities (e.g., residual solvents) can cause shifts .
- Isotopic Labeling : Use ¹³C-labeled intermediates to confirm signal assignments .
- Collaborative Validation : Share data with independent labs to rule out instrumentation bias .
Q. What strategies are effective for evaluating the compound’s biological activity, such as kinase inhibition or cytotoxicity?
- Methodological Answer :
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. IC₅₀ values <1 μM suggest therapeutic potential .
- Cell-Based Studies : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) .
- SAR Analysis : Modify substituents (e.g., replace tert-butyl with methyl) to correlate structure with activity .
Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without toxicity .
- Prodrug Design : Convert the tert-butyl ester to a sodium salt for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to bypass solubility limitations .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
